3-cyclobutyl-1H-pyrazole-4-sulfonyl chloride

Description

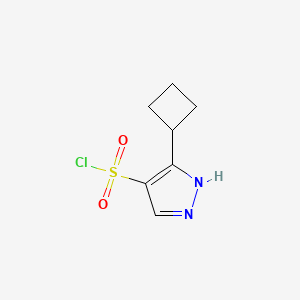

3-Cyclobutyl-1H-pyrazole-4-sulfonyl chloride is a heterocyclic compound featuring a pyrazole core substituted with a cyclobutyl group at position 3 and a sulfonyl chloride moiety at position 2. This structure confers unique reactivity, particularly in nucleophilic substitution reactions, making it valuable in medicinal chemistry for synthesizing sulfonamide derivatives. Its cyclobutyl substituent introduces steric constraints that influence both synthetic accessibility and biological interactions .

Structure

3D Structure

Properties

IUPAC Name |

5-cyclobutyl-1H-pyrazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2S/c8-13(11,12)6-4-9-10-7(6)5-2-1-3-5/h4-5H,1-3H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGNNENWKIFKJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=C(C=NN2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclobutyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 3-cyclobutyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative . The general reaction scheme is as follows:

3-cyclobutyl-1H-pyrazole+chlorosulfonic acid→3-cyclobutyl-1H-pyrazole-4-sulfonyl chloride

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-cyclobutyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Solvents: Dichloromethane, tetrahydrofuran, ethanol

Catalysts: Base catalysts such as triethylamine or pyridine

Major Products

Sulfonamides: Formed by reaction with amines

Sulfonate Esters: Formed by reaction with alcohols

Sulfonothioates: Formed by reaction with thiols

Sulfonic Acid: Formed by hydrolysis

Scientific Research Applications

Chemistry

In chemical research, 3-cyclobutyl-1H-pyrazole-4-sulfonyl chloride serves as an intermediate for synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows for nucleophilic substitution reactions with amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonothioates.

Biology

The compound has been explored for its potential biological activities:

- Enzyme Inhibition : It is being investigated for its ability to inhibit specific enzymes, which can be crucial in drug development targeting various diseases.

- Antimicrobial Properties : Preliminary studies indicate that it exhibits antimicrobial activity against several pathogens, suggesting its potential as an antibacterial agent.

Medicine

Research highlights its potential therapeutic applications:

- Anticancer Activity : A case study demonstrated that analogs of this compound exhibited selective inhibition of cyclin-dependent kinase 5 (CDK5), which is associated with cancer cell survival. The potency was found to be significantly higher than established inhibitors like roscovitine.

- Anti-inflammatory Properties : The compound's ability to form stable sulfonamide linkages makes it a candidate for developing anti-inflammatory agents.

Case Studies

Several studies have explored the applications of this compound:

| Study Focus | Findings | Reference Year |

|---|---|---|

| CDK Inhibition | Selective inhibition of CDK5; reduced Mcl-1 levels in pancreatic cancer cells | 2022 |

| Antimicrobial Activity | Effective against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) | 2024 |

| Anti-inflammatory Effects | Reduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages by ~50% | 2025 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications in the chemical structure can significantly affect their potency:

| Modification | Effect on Activity |

|---|---|

| Addition of sulfonamide | Increased antimicrobial activity |

| Alteration of cyclobutyl group | Changes in CDK inhibition potency |

| Substitution at pyrazole position | Variability in anticancer efficacy |

Research indicates that specific substitutions can enhance both antimicrobial and anticancer activities, suggesting avenues for further optimization to yield compounds with improved therapeutic profiles.

Mechanism of Action

The mechanism of action of 3-cyclobutyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives . These reactions are facilitated by the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic substitution .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Table 1: Substituent-Driven Reactivity Comparison

| Compound | Key Substituents | Reactivity Profile |

|---|---|---|

| 3-Cyclobutyl-1H-pyrazole-4-sulfonyl chloride | Cyclobutyl, sulfonyl chloride | High electrophilicity; SN2 reactions |

| 3-Methylsulfanyl-1H-pyrazole-4-carboxylate | Methylsulfanyl, carboxylate | Moderate reactivity; oxidation required |

| 5-(3-Chlorophenylsulfanyl)-1-methyl-pyrazole | Chlorophenylsulfanyl | Steric hindrance slows nucleophilic attack |

Pharmacological and Physicochemical Properties

While pharmacological data for this compound are unavailable in the provided evidence, analogues like 4a–4e () were tested for analgesic and anti-inflammatory activity. The cyclobutyl group’s compact structure may enhance membrane permeability compared to bulkier substituents (e.g., phenyl groups), but this remains speculative without direct assays. Sulfonyl chlorides are typically intermediates rather than end-stage drugs due to their reactivity, contrasting with carboxylate or sulfonate salts (e.g., trisodium 5-hydroxy...pyrazole-3-carboxylate in ), which are stabilized for biological use .

Biological Activity

3-Cyclobutyl-1H-pyrazole-4-sulfonyl chloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant data and case studies.

Molecular Formula : CHClNOS

Molecular Weight : 220.68 g/mol

IUPAC Name : this compound

The synthesis of this compound typically involves the reaction of 3-cyclobutyl-1H-pyrazole with chlorosulfonic acid under controlled conditions. The reaction can be summarized as follows:

This compound serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro tests have shown that compounds containing the pyrazole moiety exhibit significant activity against various microorganisms.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 62.5 µg/mL |

| Escherichia coli | 125 µg/mL |

| Klebsiella pneumoniae | 125 µg/mL |

| Pseudomonas aeruginosa | 125 µg/mL |

| Candida albicans | 62.5 µg/mL |

| Saccharomyces cerevisiae | 31.25 µg/mL |

The above table summarizes the antimicrobial activities observed in studies where compounds derived from pyrazoles were tested against common bacterial and fungal strains. Notably, compounds with sulfonamide moieties exhibited enhanced activity compared to their counterparts .

Antioxidant Activity

In addition to antimicrobial properties, pyrazoles have shown promising antioxidant activities. The antioxidant potential was evaluated using standard assays, revealing that some derivatives demonstrated significant activity comparable to known antioxidants like butylhydroxytoluene (BHT) .

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophiles, leading to the formation of sulfonamide derivatives. This reactivity allows it to interact with various biological targets, including enzymes involved in microbial metabolism. Molecular docking studies suggest that these compounds can effectively bind to target proteins, providing insights into their interaction modes and potential therapeutic applications .

Case Studies

A recent study synthesized a series of pyrazole derivatives and evaluated their biological activities. Among these, compounds containing the sulfonamide moiety showed remarkable antimicrobial activity against several pathogens. For instance, compound 4f exhibited potent antifungal activity against Candida albicans and Saccharomyces cerevisiae, with MIC values significantly lower than those of standard antifungal agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-cyclobutyl-1H-pyrazole-4-sulfonyl chloride?

- Methodological Answer : The synthesis typically involves sulfonation or sulfonyl chloride formation steps. For pyrazole derivatives, chlorination of sulfonic acids using reagents like PCl₅ or thionyl chloride (SOCl₂) under reflux conditions is common. Evidence from analogous compounds (e.g., ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate) highlights the use of catalysts (e.g., K₂CO₃) and solvents like ethanol or DMF, with reaction times ranging from 9–13 hours and yields up to 89% . For cyclobutyl-substituted pyrazoles, cyclopropane or cyclobutane precursors may undergo ring-opening or coupling reactions before sulfonation.

Q. What spectroscopic methods are used to characterize this compound?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : To confirm the presence of sulfonyl chloride (S=O stretching at ~1350–1150 cm⁻¹) and pyrazole ring vibrations .

- ¹H/¹³C NMR : To identify cyclobutyl proton environments (e.g., multiplet signals for cyclobutane CH₂ groups) and pyrazole ring protons .

- LC-MS/HRMS : For molecular weight validation and fragmentation pattern analysis .

Q. What purification techniques are effective for isolating sulfonyl chloride derivatives?

- Methodological Answer : Silica gel column chromatography using non-polar solvents (e.g., hexane/ethyl acetate gradients) is widely employed . Recrystallization from ethanol or acetone may improve purity, particularly for solids with defined melting points (e.g., 77–89% purity achieved in analogous compounds) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer : Optimization strategies include:

- Catalyst Screening : Testing alternatives to K₂CO₃ (e.g., NaH, Et₃N) to enhance sulfonation efficiency .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates, while ethanol/water mixtures reduce side reactions .

- Temperature Control : Gradual heating (e.g., 80°C for 10 hours) minimizes decomposition of sensitive sulfonyl chloride groups .

- Data Contradiction : Yields for pyrazole derivatives vary (77–89%) depending on substituents, suggesting steric effects from the cyclobutyl group may require tailored conditions .

Q. How does the cyclobutyl substituent influence the reactivity of the sulfonyl chloride group?

- Methodological Answer : The cyclobutyl group’s steric bulk may hinder nucleophilic attack at the sulfonyl chloride, reducing reactivity compared to less hindered analogs (e.g., methyl or phenyl derivatives). Computational studies (DFT) can model transition states to predict regioselectivity in substitution reactions . Experimentally, comparative kinetic studies with substituent-varied analogs (e.g., 3-(4-chlorophenyl)-1H-pyrazole derivatives) are recommended .

Q. What are the challenges in handling and storing sulfonyl chloride derivatives?

- Methodological Answer :

- Moisture Sensitivity : Sulfonyl chlorides hydrolyze readily; storage under inert gas (N₂/Ar) and anhydrous solvents (e.g., THF) is critical .

- Safety Protocols : Use PPE (gloves, goggles) due to corrosive hazards (H314). Ventilation is essential to avoid HCl gas release during reactions .

Q. Are there computational studies predicting the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : While no direct studies are cited, Density Functional Theory (DFT) can model electrophilic sulfur centers to predict reactivity with amines or alcohols. Parameters like Fukui indices or Molecular Electrostatic Potential (MEP) maps identify nucleophilic attack sites .

Key Contradictions and Resolutions

- Variable Yields : Discrepancies in yields (e.g., 77% vs. 89%) for similar reactions may arise from impurities in starting materials or moisture exposure. Replicating reactions under strictly anhydrous conditions is advised .

- Spectroscopic Artifacts : IR peaks for S=O groups can overlap with pyrazole ring vibrations. Cross-validation via ¹H NMR integration or X-ray crystallography (if crystalline) is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.